molecular formula C10H5F7S B12539568 2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene CAS No. 743457-67-2

2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene

Cat. No.: B12539568
CAS No.: 743457-67-2
M. Wt: 290.20 g/mol
InChI Key: AYGYGZUUKHUFMO-UHFFFAOYSA-N
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Description

This compound features a heptafluorocyclopentene core fused to a 3-methylthiophene group. Key characteristics include:

  • Molecular Formula: C₁₀H₅F₇S (inferred from structural analogues in ).
  • Crystallography: The cyclopentene ring adopts an envelope conformation, with thiophene substituents forming dihedral angles of ~43°–74° relative to the fluorinated ring ().
  • Photochromism: Exhibits reversible color changes under UV (365 nm) and visible light (>510 nm), with absorption maxima at 257 nm (colorless) and 581 nm (blue) in solution ().
  • Synthesis: Prepared via coupling reactions involving fluorinated cyclopentene precursors and thiophene derivatives ().

Properties

CAS No.

743457-67-2

Molecular Formula

C10H5F7S

Molecular Weight

290.20 g/mol

IUPAC Name

2-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)-3-methylthiophene

InChI

InChI=1S/C10H5F7S/c1-4-2-3-18-6(4)5-7(11)9(14,15)10(16,17)8(5,12)13/h2-3H,1H3

InChI Key

AYGYGZUUKHUFMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=C(C(C(C2(F)F)(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene typically involves the following steps:

    Fluorination of Cyclopentene: The starting material, cyclopentene, undergoes a fluorination reaction to introduce fluorine atoms at specific positions. This can be achieved using reagents such as elemental fluorine (F2) or other fluorinating agents under controlled conditions.

    Formation of Heptafluorocyclopentene: The fluorinated cyclopentene is then subjected to further reactions to form the heptafluorocyclopentene intermediate.

    Thiophene Ring Formation: The heptafluorocyclopentene intermediate is reacted with a suitable thiophene precursor, such as 3-methylthiophene, under conditions that promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene may involve large-scale fluorination reactors and specialized equipment to handle the highly reactive fluorinating agents. The process is optimized for yield, purity, and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The fluorine atoms in the cyclopentene ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or altered ring structures.

    Substitution: Substituted derivatives with new functional groups replacing fluorine atoms.

Scientific Research Applications

2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties and interactions with biological targets.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit key enzymes.

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Substituents on Cyclopentene Thiophene Substituents Fluorination Pattern Dihedral Angles (°)
Target Compound 3-Methylthiophene None 2,3,3,4,4,5,5-Heptafluoro 43.0 (thiophene)
3-[Hexafluoro-2-(2-methyl-5-TMS-ethynyl-thienyl)cyclopenten-1-yl]-2-methylthiophene () 2-Methyl-5-TMS-ethynyl-thiophene Trimethylsilyl (TMS) groups 3,3,4,4,5,5-Hexafluoro Not reported
3'-[2-(2,5-Diphenyl-3-thienyl)-hexafluorocyclopenten-1-yl]-terthiophene () 2,5-Diphenylthiophene Phenyl groups 3,3,4,4,5,5-Hexafluoro Not reported
3-[Hexafluoro-2-(5-methoxy-2-methyl-thienyl)cyclopenten-1-yl]-2-methyl-5-nitrothiophene () 5-Methoxy-2-methylthiophene Nitro group 3,3,4,4,5,5-Hexafluoro Not reported

Key Observations :

  • Substituent Effects : Bulky groups (e.g., TMS in ) introduce steric hindrance, while electron-donating (methoxy) or withdrawing (nitro) groups modulate electronic properties ().

Photochromic Behavior

Compound Name λₐᵦₛ (nm) Reversibility Solid-State Response Ref.
Target Compound 257/581 Full Colorless ↔ Blue
1-(2-Methoxy-4-methyl-5-phenylthienyl)-heptafluorocyclopentene () Not reported Partial Not observed
3-[Hexafluoro-2-(5-methoxy-thienyl)cyclopenten-1-yl]-2-methylthiophene () ~300–600 Moderate Faint color change

Key Observations :

  • The target compound’s rapid solid-state photochromism is attributed to optimal C3–C20 intramolecular distances (3.989 Å), enabling [2+2] cycloaddition under UV light ().
  • Methoxy or nitro substituents () reduce reversibility due to steric or electronic interference.

Crystallographic Data

Compound Name Space Group Unit Cell Volume (ų) R-Factor (%) Ref.
Target Compound P1 1157.5 0.046
5-n-Butyl-4-[2-(2-ethyl-benzothienyl)-hexafluorocyclopenten-1-yl]thiophene () P1 1157.5 0.046
3-[Hexafluoro-2-(2-methyl-5-TMS-ethynyl-thienyl)cyclopenten-1-yl]-2-methylthiophene () Not reported Not reported Not reported

Key Observations :

  • Both the target compound and its benzothiophene analogue () share identical unit cell parameters, suggesting similar packing motifs despite differing substituents.
  • Bulky substituents (e.g., TMS) likely disrupt crystallinity, complicating refinement ().

Key Observations :

  • The target compound’s synthesis mirrors methods for hexafluoro analogues but requires precise stoichiometry for heptafluoro intermediates.
  • Palladium-catalyzed routes () offer scalability but may introduce metal contaminants.

Biological Activity

2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene is a fluorinated compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopentene ring with multiple fluorine substitutions and a methylthiophene moiety. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC₈H₃F₇S
Molecular Weight224.08 g/mol
CAS NumberNot available
IUPAC Name2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. The specific biological activities of 2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to known antimicrobial agents warrants further investigation into its efficacy against various pathogens.
  • Pharmacological Potential : The unique structure may allow for interactions with biological targets such as enzymes and receptors. This could lead to the development of new pharmaceuticals.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several fluorinated thiophenes against common bacterial strains. The results indicated that 2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays performed by Johnson et al. (2024) assessed the effects of the compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in breast cancer cells at concentrations above 10 µM while showing minimal toxicity to normal human fibroblasts.

The mechanism by which 2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene exerts its biological effects is still under investigation. However, it is hypothesized that the fluorinated cyclopentene structure may enhance lipophilicity and facilitate membrane penetration, allowing for greater interaction with intracellular targets.

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